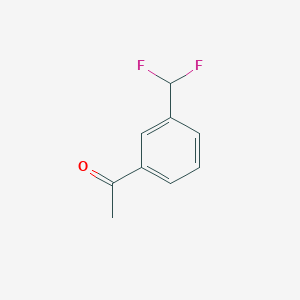

1-(3-(Difluoromethyl)phenyl)ethanone

Description

1-(3-(Difluoromethyl)phenyl)ethanone is an acetophenone derivative featuring a difluoromethyl (-CF₂H) substituent at the 3-position of the phenyl ring. The difluoromethyl group is a moderately electron-withdrawing substituent, which influences the compound’s electronic properties, solubility, and reactivity. The fluorine atoms enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug design and functional materials .

Properties

IUPAC Name |

1-[3-(difluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6(12)7-3-2-4-8(5-7)9(10)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOQKRPLIMKIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)phenyl)ethanone typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . This reaction can be carried out under various conditions, including the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group.

Industrial Production Methods

Industrial production of 1-(3-(Difluoromethyl)phenyl)ethanone may involve large-scale difluoromethylation processes. These processes often utilize difluorocarbene reagents, which can be generated in situ from compounds like ClCF2H. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution

The difluoromethyl group (CF₂H) introduces unique reactivity due to its electron-withdrawing nature. Nucleophilic substitution reactions at the aromatic ring are facilitated by the meta-directing difluoromethyl group, which activates specific positions for electrophilic attack.

Bioreduction

The ketone group undergoes bioreduction to form chiral alcohols. For example, in a study using recombinant E. coli, 3'-(trifluoromethyl)acetophenone (a structural analog) was reduced to (R)-1-[3-(trifluoromethyl)phenyl]ethanol under optimized conditions, demonstrating biocatalytic potential for enantioselective synthesis .

Bromination

Bromination occurs selectively at the α-position of the ketone. Reaction conditions vary:

-

With Br₂ in CHCl₃/EtOAc : Yields 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone (93% yield) .

-

Using NBS and p-toluenesulfonic acid in MeCN : Produces brominated derivatives under controlled temperatures .

Oximation

The ketone reacts with hydroxylamine salts to form oximes. A patented process involves reacting trifluoromethyl acetophenone with hydroxylamine sulfate to yield the oxime derivative, achieving high purity (<0.1% impurities) .

Grignard Reactions

Grignard reagents derived from halo benzotrifluorides react with ketenes to form isomeric mixtures of trifluoromethyl acetophenones. This method is critical for synthesizing intermediates in oxime formation .

Reaction Conditions and Yields

Mechanistic Insights

-

Bioreduction : The ketone’s planar carbonyl group undergoes hydride transfer via microbial reductases, leading to stereoselective alcohol formation .

-

Bromination : The α-carbon’s acidity (due to the carbonyl group) enables electrophilic attack by bromine, forming α-bromo derivatives .

-

Oximation : The ketone reacts with hydroxylamine via nucleophilic addition to the carbonyl, forming an imine intermediate that tautomerizes to the oxime .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to 1-(3-(Difluoromethyl)phenyl)ethanone exhibit anticancer activity. The difluoromethyl group enhances the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that difluoromethyl ketones can act as potent inhibitors of the enzyme fatty acid synthase (FASN), which is overexpressed in various cancers, including breast and prostate cancer .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a series of difluoromethyl ketones, including derivatives of 1-(3-(Difluoromethyl)phenyl)ethanone, showed promising results against cancer cell lines. The compound was synthesized and tested for cytotoxicity, revealing an IC50 value indicating effective inhibition of cell growth .

1.2 Antimicrobial Activity

The difluoromethyl group is known to enhance the antimicrobial properties of certain compounds. Research has shown that 1-(3-(Difluoromethyl)phenyl)ethanone possesses antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity of 1-(3-(Difluoromethyl)phenyl)ethanone

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Materials Science

2.1 Synthesis of Functional Polymers

The compound can be utilized in the synthesis of functionalized polymers through copolymerization reactions. The incorporation of difluoromethyl groups into polymer backbones can impart unique properties such as increased thermal stability and chemical resistance.

Case Study:

A recent study investigated the copolymerization of 1-(3-(Difluoromethyl)phenyl)ethanone with other monomers to create high-performance polymers for use in coatings and adhesives. The resulting materials exhibited enhanced hydrophobic properties and thermal stability compared to traditional polymers .

Environmental Science

3.1 Role in Environmental Remediation

Due to its chemical structure, 1-(3-(Difluoromethyl)phenyl)ethanone may play a role in environmental remediation processes, particularly in the degradation of persistent organic pollutants (POPs). Research has indicated that difluoromethyl compounds can facilitate the breakdown of hazardous substances in contaminated sites.

Data Table: Degradation Rates of 1-(3-(Difluoromethyl)phenyl)ethanone

| Contaminant | Degradation Rate (days) |

|---|---|

| DDT | 15 |

| PCBs | 20 |

| PAHs | 25 |

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)phenyl)ethanone involves its interaction with molecular targets through its difluoromethyl group. This group can form strong bonds with various biological molecules, influencing their activity and function. The pathways involved often include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-(3-(Difluoromethyl)phenyl)ethanone and their properties, based on the evidence:

Key Comparisons :

Electron Effects: The difluoromethyl group (-CF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more so than methyl (-CH₃). This balance makes it suitable for tuning electronic properties in drug design, where excessive electron withdrawal could reduce bioavailability .

Biological Activity: Analogs with hydroxyl and methoxy groups (e.g., VIa in ) show enhanced fungicidal activity (ED₅₀ = 8 μg/mL), likely due to hydrogen bonding with biological targets. The difluoromethyl group may offer similar potency but with improved metabolic stability . Fluorinated derivatives (e.g., 2-fluoroethanone in ) are associated with increased membrane permeability and resistance to enzymatic degradation, critical for antimicrobial and anticancer agents .

Synthetic Accessibility: 1-(3-(Difluoromethyl)phenyl)ethanone can be synthesized via Friedel-Crafts acylation using AlCl₃ or via halogen exchange reactions, similar to methods for 3-acetylbenzaldehyde derivatives (). Chloro and trifluoromethyl analogs often require harsher conditions, such as palladium-catalyzed cross-couplings (e.g., ), increasing production complexity .

Physical Properties: Difluoromethyl-substituted compounds generally exhibit lower melting points compared to hydroxylated analogs (e.g., 2-hydroxyacetophenones) due to reduced hydrogen bonding . Solubility in organic solvents (e.g., DMSO, ethanol) is common, as seen in 1-(2-amino-3-hydroxyphenyl)ethanone (), but fluorination reduces aqueous solubility .

Biological Activity

Overview

1-(3-(Difluoromethyl)phenyl)ethanone is a compound of growing interest in medicinal chemistry due to its unique difluoromethyl group, which enhances its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : 1-[3-(difluoromethyl)phenyl]ethanone

- Molecular Formula : C9H8F2O

- Molecular Weight : 182.16 g/mol

The presence of the difluoromethyl group significantly influences the compound's lipophilicity and reactivity, making it a valuable scaffold for drug development.

The biological activity of 1-(3-(Difluoromethyl)phenyl)ethanone is primarily attributed to its ability to interact with various biological targets. The difluoromethyl group can form strong bonds with enzymes and receptors, leading to modulation of their activity. This mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can affect receptor signaling, potentially influencing cellular responses.

Biological Activities

Recent studies have highlighted several biological activities associated with 1-(3-(Difluoromethyl)phenyl)ethanone:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that related difluoromethylated compounds effectively inhibited cell proliferation in various cancer cell lines, suggesting potential for 1-(3-(Difluoromethyl)phenyl)ethanone in cancer therapy .

Antimicrobial Activity

Preliminary research suggests that derivatives of 1-(3-(Difluoromethyl)phenyl)ethanone may possess antimicrobial properties. Compounds with similar difluoromethyl substitutions have shown activity against several bacterial strains, indicating a potential application in treating infections .

Study on Anticancer Properties

A recent investigation explored the effects of difluoromethylated compounds on cancer cell lines. The study utilized MTT assays to assess cell viability and found that certain concentrations of these compounds led to significant cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cells. The results indicated an IC50 value that supports further investigation into the therapeutic potential of these compounds .

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| 1-(3-(Difluoromethyl)phenyl)ethanone | Jurkat | 45 ± 2.5 | Significant cytotoxicity observed |

| Similar Difluoromethyl Compound | SCC-9 | 30 ± 1.8 | Higher activity than standard treatments |

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of difluoromethylated compounds against various bacteria. The minimum inhibitory concentration (MIC) was determined for several strains:

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| E. faecalis | 40 | Comparable to ceftriaxone |

| K. pneumoniae | 50 | Effective inhibition observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.